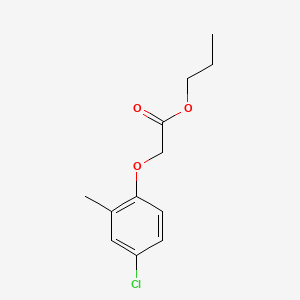
Propyl (4-chloro-2-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl (4-chloro-2-methylphenoxy)acetate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their use in agriculture to control broadleaf weeds. The structure of this compound consists of a propyl ester linked to a (4-chloro-2-methylphenoxy)acetic acid moiety. This compound is particularly valued for its herbicidal properties, making it a significant component in the formulation of various agricultural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of (4-chloro-2-methylphenoxy)acetic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl (4-chloro-2-methylphenoxy)acetate can undergo various chemical reactions, including:
-
Hydrolysis
Reagents: Water or aqueous base (e.g., sodium hydroxide).
Conditions: The reaction is typically carried out under reflux.
Products: (4-chloro-2-methylphenoxy)acetic acid and propanol.
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: The reaction is conducted under controlled temperature to prevent over-oxidation.
Products: Oxidized derivatives of the phenoxyacetic acid moiety.
-
Substitution
Reagents: Halogenating agents (e.g., chlorine or bromine).
Conditions: The reaction is carried out in the presence of a catalyst or under UV light.
Products: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Propyl (4-chloro-2-methylphenoxy)acetate has a wide range of applications in scientific research, including:
-
Agricultural Chemistry
- Used as a herbicide to control broadleaf weeds in crops such as wheat, barley, and oats.
- Studied for its effectiveness and environmental impact in agricultural settings.
-
Biological Studies
- Investigated for its effects on plant growth and development.
- Used in studies to understand the mechanism of action of phenoxy herbicides.
-
Medicinal Chemistry
- Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.
- Studied for its potential antitumor activity.
-
Industrial Applications
- Used in the formulation of herbicidal products for commercial use.
- Studied for its stability and efficacy in various industrial formulations.
Mécanisme D'action
The mechanism of action of propyl (4-chloro-2-methylphenoxy)acetate involves its role as a synthetic auxin, a type of plant hormone that regulates growth. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the target weeds. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of cell elongation and division.
Comparaison Avec Des Composés Similaires
Propyl (4-chloro-2-methylphenoxy)acetate can be compared with other similar compounds, such as:
-
(4-chloro-2-methylphenoxy)acetic acid (MCPA)
- Similar structure but lacks the propyl ester group.
- Used as a herbicide with similar applications.
-
2,4-Dichlorophenoxyacetic acid (2,4-D)
- Contains two chlorine atoms on the phenoxyacetic acid moiety.
- Widely used herbicide with a broader spectrum of activity.
-
Dicamba
- Contains a different aromatic ring structure with methoxy and carboxyl groups.
- Used as a herbicide with a different mode of action.
This compound is unique due to its specific ester group, which can influence its solubility, stability, and overall herbicidal activity compared to its analogs.
Propriétés
Numéro CAS |
2698-39-7 |
|---|---|
Formule moléculaire |
C12H15ClO3 |
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
propyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C12H15ClO3/c1-3-6-15-12(14)8-16-11-5-4-10(13)7-9(11)2/h4-5,7H,3,6,8H2,1-2H3 |
Clé InChI |
DVMRDJHXBLTNCC-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)COC1=C(C=C(C=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


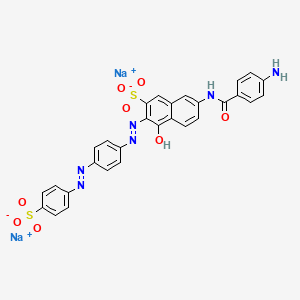
![4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid](/img/structure/B13759702.png)
![Acetamide,n-(4-methyl-7-oxo-7h-pyrano[2,3-g]benzothiazol-2-yl)-](/img/structure/B13759705.png)
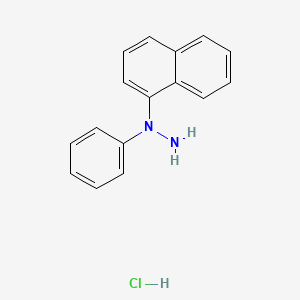
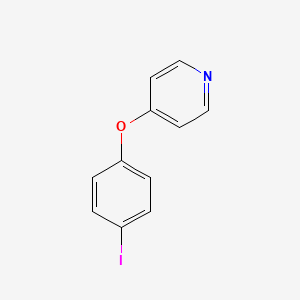

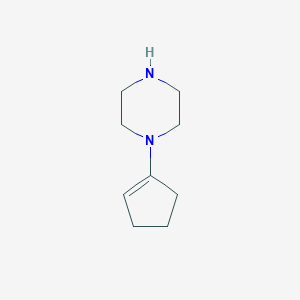
![(3aS,5R,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13759738.png)
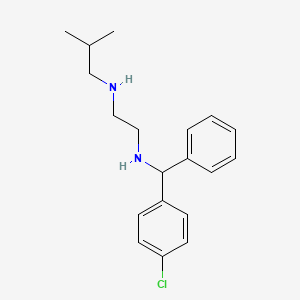
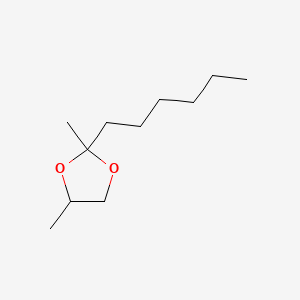


![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
![2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate](/img/structure/B13759789.png)
